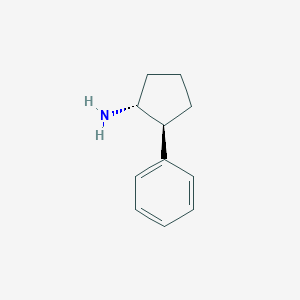

rel-(1R,2S)-2-Phenylcyclopentan-1-amine

Description

BenchChem offers high-quality rel-(1R,2S)-2-Phenylcyclopentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rel-(1R,2S)-2-Phenylcyclopentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H15N |

|---|---|

Poids moléculaire |

161.24 g/mol |

Nom IUPAC |

(1R,2S)-2-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m0/s1 |

Clé InChI |

VNGYTYNUZHDMPP-WDEREUQCSA-N |

SMILES isomérique |

C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2 |

SMILES canonique |

C1CC(C(C1)N)C2=CC=CC=C2 |

Origine du produit |

United States |

pharmacological properties of 2-phenylcyclopentan-1-amine derivatives

An In-Depth Technical Guide to the Pharmacological Properties of 2-Phenylcyclopentan-1-amine Derivatives

Abstract

The 2-phenylcyclopentan-1-amine scaffold represents a fascinating and pharmacologically rich area of medicinal chemistry. As a structural analog to well-known psychoactive compounds, including arylcyclohexylamines (e.g., phencyclidine) and phenethylamines (e.g., amphetamine), this class of molecules exhibits a complex and tunable polypharmacology. Derivatives have shown potential as N-methyl-D-aspartate (NMDA) receptor antagonists, monoamine transporter inhibitors, and dopamine D2 receptor partial agonists. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles of these compounds. We will delve into the causal mechanisms behind their interactions with key central nervous system targets, present detailed experimental protocols for their evaluation, and consolidate findings to illuminate their therapeutic potential and challenges.

The Chemical Foundation: Synthesis and Stereochemistry

The pharmacological activity of 2-phenylcyclopentan-1-amine derivatives is intrinsically linked to their three-dimensional structure. The cyclopentyl ring introduces stereochemical complexity, with the relative orientation of the phenyl and amine groups (cis or trans) and the absolute configuration at the two chiral centers (1R,2S; 1S,2R; 1R,2R; 1S,2S) profoundly influencing receptor affinity and efficacy.

General Synthetic Strategies

The synthesis of the core scaffold often begins with the corresponding ketone, 2-phenylcyclopentanone. This key intermediate can be synthesized through various classical organic chemistry reactions, such as the dehydration of cyclopentanol to cyclopentene, followed by epoxidation and subsequent ring-opening with a phenyl Grignard reagent, and finally oxidation to the ketone[1].

From 2-phenylcyclopentanone, several routes can be employed to introduce the crucial amine functionality. A common and effective method is reductive amination .

Caption: General workflow for Reductive Amination.

This process involves the condensation of the ketone with ammonia or a primary amine to form an imine or Schiff base, which is then reduced in situ to yield the desired 2-phenylcyclopentan-1-amine. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Derivatization is typically achieved through:

-

N-alkylation/N-arylation: Modifying the primary amine to a secondary or tertiary amine.

-

Phenyl Ring Substitution: Introducing various functional groups onto the phenyl ring to modulate electronic and steric properties.

Pharmacodynamics: A Multi-Target Profile

2-Phenylcyclopentan-1-amine derivatives are notable for their ability to interact with multiple, distinct neurological targets. This polypharmacology is the source of both their therapeutic potential and potential side effects.

The Glutamatergic System: NMDA Receptor Antagonism

A primary mechanism of action for many arylcycloalkylamines is the non-competitive antagonism of the NMDA receptor[2][3]. These compounds bind to a specific site (often called the "PCP site") located within the receptor's ion channel, physically blocking the flow of ions and thereby preventing receptor activation[2]. This mechanism is responsible for the dissociative anesthetic, and in some cases, anticonvulsant effects.

1-Phenylcyclopentylamine (PPA), the parent compound of this series, has been identified as a potent anticonvulsant in the maximal electroshock (MES) seizure test.[4] Importantly, PPA and its analogs often exhibit a better therapeutic window than phencyclidine (PCP), showing anticonvulsant activity at doses significantly lower than those causing motor toxicity[4]. This suggests that the cyclopentyl ring, compared to the cyclohexyl ring of PCP, may confer a more favorable safety profile for this specific indication.

The Monoaminergic System: Transporters and Receptors

These derivatives frequently interact with the machinery that regulates dopamine (DA), serotonin (5-HT), and norepinephrine (NE) signaling.

-

Dopamine Transporter (DAT) Inhibition: Many derivatives act as potent inhibitors of the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft. This leads to increased extracellular dopamine levels, a mechanism shared with psychostimulants like amphetamine and methylphenidate[5][6]. This property underpins the potential for these compounds to be used as cognitive enhancers or antidepressants, but also contributes to their abuse liability[7][8].

-

Dopamine D2 Receptor Partial Agonism: In a significant departure from simple transporter inhibition, specific structural modifications can transform the scaffold into a dopamine D2 receptor (D2R) partial agonist. This is the primary pharmacological feature of third-generation antipsychotics. A partial agonist acts as a "modulator"—it provides a sub-maximal response at the receptor, acting as an agonist in low-dopamine states and a functional antagonist in high-dopamine (hyperdopaminergic) states. This dual action is thought to treat both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects. While the initial research highlighted this on a 2-phenylcyclopropylmethylamine scaffold, the principle of using a constrained phenyl-amine structure as a primary pharmacophore is directly applicable[9].

Caption: Experimental Workflow for Dopamine Uptake Assay.

Conclusion and Future Directions

The 2-phenylcyclopentan-1-amine scaffold is a privileged structure in CNS drug discovery. Its derivatives demonstrate a remarkable ability to modulate key neurotransmitter systems, including glutamate and dopamine. The subtle interplay between the cyclopentyl ring, phenyl substitutions, and amine modifications allows for the fine-tuning of the pharmacological profile, enabling the design of compounds with potential as anticonvulsants, antidepressants, or novel antipsychotics.

Future research should focus on:

-

Stereoselective Synthesis and Testing: Elucidating the specific pharmacological profiles of individual enantiomers is critical to optimizing therapeutic effects and minimizing side effects.

-

Comprehensive Off-Target Screening: A broader understanding of interactions with other receptors (e.g., sigma, serotonin subtypes, TAAR1) will provide a more complete picture of the mechanism of action.

-

In Vivo and Pharmacokinetic Studies: Translating in vitro findings into animal models of disease is essential to validate therapeutic potential and understand the ADME properties that will govern clinical success.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the 2-phenylcyclopentan-1-amine class of compounds holds significant promise for the development of next-generation CNS therapeutics.

References

-

PubMed. (2013, July 15). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Retrieved from [Link]

- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.

-

PubMed. (2021, December 9). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

The Vespiary. (n.d.). 1-Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-phenylcyclopropan-1-amine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]

-

Chemical Review Letters. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

-

MDPI. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

-

PMC. (n.d.). The Psychonauts' World of Cognitive Enhancers. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Retrieved from [Link]

-

MDPI. (2023, November 8). The Therapeutic Potential of Amphetamine-like Psychostimulants. Retrieved from [Link]

-

Semantic Scholar. (2021, July 30). Pitolisant, a wake- promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil. Retrieved from [Link]

-

PubMed. (1992). Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2024, December 15). Enantioselectivity in Pharmacokinetics: A Mini Review. Retrieved from [Link]

-

PMC. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure-Activity Relationships of the Cycloalkyl Ring of Phencyclidine. Retrieved from [Link]

-

PMC. (n.d.). Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Retrieved from [Link]

-

PubMed. (1993, March). A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine. Retrieved from [Link]

-

MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

PubMed. (2024, June 21). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Retrieved from [Link]

-

PMC. (n.d.). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Psychonauts’ World of Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: rel-(1R,2S)-2-Phenylcyclopentan-1-amine (Cypenamine)

Executive Summary

rel-(1R,2S)-2-Phenylcyclopentan-1-amine , commonly known in pharmacological literature as Cypenamine , is a psychostimulant compound structurally characterized by a phenyl group and an amino group attached to adjacent carbons on a cyclopentane ring. Originally developed in the 1940s by the William S. Merrell Chemical Company, it serves as a critical research chemical for studying monoamine transporter dynamics [1].

This technical whitepaper provides an authoritative overview of its stereochemical architecture, physical constants, putative mechanisms of action, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Molecular Identity & Stereochemical Architecture

The pharmacological efficacy of 2-phenylcyclopentan-1-amine is strictly governed by its stereochemistry. The cyclopentane ring imposes distinct conformational constraints compared to its cyclopropane (tranylcypromine) and cyclohexane homologs.

The prefix rel-(1R,2S) denotes the relative stereochemistry of the molecule, specifically indicating the trans configuration where the amino and phenyl substituents are located on opposite faces of the cyclopentane ring [2].

-

Active Pharmaceutical Ingredient (API): The active form utilized in research is the racemate, a 1:1 mixture of the

and -

Inactive Isomers: The cis isomers—comprising the

and

Physical Constants & Chemical Data

A thorough understanding of the physical properties of rel-(1R,2S)-2-phenylcyclopentan-1-amine is fundamental for proper handling, analytical method development, and storage. The compound is typically encountered either as a free base (an oil) or as a hydrochloride salt (a stable crystalline solid) [4].

Table 1: Quantitative Chemical and Physical Properties

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | rel-(1R,2S)-2-phenylcyclopentan-1-amine | rel-(1R,2S)-2-phenylcyclopentan-1-amine hydrochloride |

| Common Name | Cypenamine | Cypenamine HCl |

| CAS Registry Number | 15301-54-9 | 40297-12-9 (trans-racemate) / 5588-23-8 |

| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |

| Molar Mass | 161.24 g/mol | 197.70 g/mol |

| Exact Mass | 161.1204 Da | N/A |

| Physical State (Standard) | Viscous Liquid / Oil | Crystalline Solid |

| Solubility | Soluble in DCM, Methanol, Ether | Soluble in Water, DMSO, Ethanol |

Pharmacological Profile & Mechanism of Action

Cypenamine is classified as a dopamine and norepinephrine releasing agent (DRA and NRA). Its mechanism of action relies on its ability to act as a false substrate at monoamine transporters.

Causality of Action:

-

Uptake: The compound is transported into the presynaptic terminal via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Vesicular Disruption: Once inside the cytosol, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of synaptic vesicles and causing catecholamines to leak into the cytosol.

-

Transporter Reversal: The resulting high cytosolic concentration of neurotransmitters forces DAT and NET to operate in reverse, causing a non-exocytotic efflux of dopamine and norepinephrine into the synaptic cleft, leading to postsynaptic receptor activation [3].

Putative mechanism of action for catecholamine release via monoamine transporter reversal.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity, the synthesis of rel-(1R,2S)-2-phenylcyclopentan-1-amine must be approached with a self-validating methodology. The most scalable route is the reductive amination of 2-phenylcyclopentanone .

Protocol 1: Reductive Amination (Synthesis of the Racemate)

Causality of Reagents: Ammonium acetate is chosen over gaseous ammonia because it provides a buffered, steady source of nitrogen, minimizing the formation of secondary amine byproducts.

-

Imine Formation: Dissolve 1.0 eq of 2-phenylcyclopentanone in anhydrous methanol. Add 1.5 eq of ammonium acetate. Stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: Monitor via GC-MS. Do not proceed until the ketone peak is completely replaced by the imine intermediate.

-

-

Catalytic Hydrogenation: Transfer the mixture to a high-pressure reactor. Add 10% Pd/C catalyst (0.1 eq by weight). Pressurize the vessel with H₂ gas (approx. 50 psi) and stir vigorously for 12 hours.

-

Work-up: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure.

-

Purification: Dissolve the crude residue in 1M HCl (aqueous) and wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer with 2M NaOH to pH > 10, and extract the free base amine with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate to yield the racemic trans free base[5].

Protocol 2: Chiral Resolution (Isolation of Enantiomers)

If enantiopure material is required, classical chiral resolution via diastereomeric salt formation is employed. Causality of Reagents: (-)-Di-p-toluoyl-D-tartaric acid is utilized because it forms highly crystalline diastereomeric salts with the trans isomers, which exhibit significantly different solubility profiles in ethanol, allowing for efficient fractional crystallization.

-

Salt Formation: Dissolve the racemic free base in hot ethanol. Add 1.0 eq of (-)-di-p-toluoyl-D-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. The less soluble diastereomeric salt will precipitate.

-

Validation: Filter the crystals and measure the optical rotation. Recrystallize from ethanol until a constant specific rotation

is achieved, ensuring enantiomeric excess (ee) > 99%. -

Liberation: Treat the pure salt with 2M NaOH and extract with DCM to recover the enantiopure free base.

Reductive amination and chiral resolution workflow for rel-(1R,2S)-2-phenylcyclopentan-1-amine.

Analytical Characterization Standards

To verify the integrity of the synthesized compound, the following analytical benchmarks must be met:

-

GC-MS (EI, 70 eV): The mass spectrum must display a distinct molecular ion peak at m/z 161.1, with a primary fragmentation peak at m/z 84 (loss of the phenyl radical) [4].

-

¹H-NMR (400 MHz, CDCl₃): The trans stereochemistry is confirmed by examining the coupling constants (

) of the methine protons on the cyclopentane ring. The dihedral angle in the trans isomer results in a distinct splitting pattern compared to the cis isomer, validating the rel-(1R,2S) configuration.

References

Unlocking the Phenylcyclopentylamine Scaffold: A Topographical Shift in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, the spatial geometry of a pharmacophore dictates its binding kinetics, metabolic stability, and target selectivity. The phenylcyclopentylamine scaffold represents a critical topographical evolution from its more strained (cyclopropyl) and bulkier (cyclohexyl) homologues. By modulating both ring size and regiochemistry (1-substitution vs. 2-substitution), drug development professionals can radically shift a molecule's pharmacological profile—from monoamine transporter activation to potent aspartic protease inhibition.

This technical guide explores the structure-activity relationship (SAR) dynamics, synthetic methodologies, and therapeutic applications of phenylcyclopentylamine derivatives, providing a self-validating framework for researchers engineering next-generation therapeutics.

Regiochemical Divergence & SAR Dynamics

The pharmacological destiny of the phenylcyclopentylamine core is primarily governed by the relative positioning of the phenyl and amine groups on the cyclopentane ring.

The 2-Substitution Paradigm: Phenethylamine Mimicry

When the amine and phenyl groups are on adjacent carbons (e.g., 2-phenylcyclopentylamine or Cypenamine), the molecule acts as a conformationally restricted phenethylamine[1].

-

Mechanistic Shift from Cyclopropylamines: Tranylcypromine (a cyclopropylamine) possesses immense ring strain, allowing it to act as a suicide inhibitor that covalently binds to Monoamine Oxidase (MAO)[2]. Expanding the ring to a cyclopentyl system relieves this thermodynamic strain. Consequently, 2-phenylcyclopentylamines lose MAO inhibition entirely but retain high affinity for dopamine (DAT) and norepinephrine (NET) transporters, functioning as potent psychostimulants[2][3].

The 1-Substitution Paradigm: Quaternary Steric Bulk

When both the amine and phenyl groups reside on the same carbon (1-phenylcyclopentylamine ), the resulting quaternary stereocenter generates significant steric bulk. This orthogonal geometry is highly prized for fitting into deep, hydrophobic binding pockets[4].

-

BACE1 Inhibition: In the pursuit of Alzheimer's therapeutics, pentapeptidic BACE1 inhibitors utilizing benzylamine at the P1′ position suffered from rapid metabolic debenzylation[5]. Replacing this with 1-phenylcyclopentylamine (yielding the compound KMI-1830) provided a non-acidic, metabolically stable ligand that perfectly occupied the hydrophobic P1′ pocket, achieving an IC50 of 11.6 nM[5][6].

-

NMDA & NK-3 Antagonism: Condensation of 1-phenylcyclopentylamine with pentamethylene dibromide yields cyclopentyl analogs of Phencyclidine (PCP), which act as uncompetitive NMDA receptor channel blockers[4]. Similarly, this quaternary bulk has been utilized in the synthesis of selective non-peptide antagonists for the Neurokinin-3 (NK-3) receptor[7].

Caption: Regiochemical divergence of phenylcyclopentylamines dictating target selectivity.

Quantitative Data Presentation

The table below summarizes the pharmacological impact of cycloalkyl ring expansion and regiochemistry on target affinity.

| Scaffold Architecture | Representative Compound | Primary Target | Mechanism of Action | Key Pharmacological Effect |

| Cyclopropyl (n=1) | Tranylcypromine | MAO-A / MAO-B | Irreversible covalent inhibition | Antidepressant |

| Cyclopentyl (n=3, 2-sub) | Cypenamine | DAT / NET | Reuptake inhibition / Release | Psychostimulant |

| Cyclopentyl (n=3, 1-sub) | KMI-1830 | BACE1 | Non-acidic P1' pocket binding | Alzheimer's Disease (Inv.) |

| Cyclohexyl (n=4, 1-sub) | Phencyclidine (PCP) | NMDA Receptor | Uncompetitive channel blockade | Dissociative Anesthetic |

Synthetic Architecture: Overcoming Quaternary Carbon Challenges

Synthesizing 1-phenylcyclopentylamine presents a unique challenge: generating a primary amine on a sterically hindered quaternary carbon. Traditional methods involving the conversion of 1-phenylcyclopentanecarboxylic acid to an acid chloride (via SOCl₂) frequently result in ring-opening, decomposition, or isomerization due to the harsh acidic conditions[8].

To circumvent this, the Curtius Rearrangement via a Mixed Carboxylic-Carbonic Anhydride is the gold standard[8][9]. By utilizing ethyl chlorocarbonate and triethylamine at sub-zero temperatures, the mixed anhydride is formed under highly mild conditions, preserving the integrity of the cyclopentyl ring before subsequent azide substitution.

Caption: Step-by-step synthetic workflow for 1-phenylcyclopentylamine via Curtius rearrangement.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Phenylcyclopentylamine

This protocol utilizes the mixed anhydride method to maximize yield (76–81%) and prevent substrate isomerization[8][9].

-

Mixed Anhydride Formation: Dissolve 0.200 mol of 1-phenylcyclopentanecarboxylic acid in 150 mL of anhydrous acetone. Stir and add 0.221 mol of triethylamine over 5 minutes. Chill the solution to -5°C in an ice-salt bath.

-

Causality: Triethylamine acts as an acid scavenger. The sub-zero temperature is critical to prevent the premature thermal decomposition of the mixed anhydride.

-

-

Carbonate Addition: Slowly add 0.221 mol of ethyl chlorocarbonate in 50 mL of acetone over 25 minutes, maintaining the temperature between -5°C and 0°C. Stir for an additional 15 minutes.

-

Azide Substitution: Prepare a solution of 0.400 mol of sodium azide in 75 mL of water. Add this dropwise to the cold reaction mixture.

-

Causality: The azide anion selectively attacks the more electrophilic carbonyl group of the mixed anhydride, forming the acyl azide without requiring harsh mineral acids.

-

-

Extraction: Pour the mixture into ice water and extract with toluene. Dry the organic layer over anhydrous magnesium sulfate.

-

Curtius Rearrangement: Gradually heat the toluene extract to 65°C.

-

Self-Validation: The evolution of nitrogen (N₂) gas will be visibly apparent. The cessation of bubbling serves as a visual endpoint confirming complete conversion of the acyl azide to the isocyanate intermediate.

-

-

Hydrolysis & Isolation: Hydrolyze the isocyanate by refluxing with 20% HCl. Cool, then basify the aqueous layer to pH 12 using 2.5 N NaOH. Extract the liberated freebase amine with diethyl ether, dry, and distill under vacuum (b.p. 112–114°C at 9 mm Hg) to yield pure 1-phenylcyclopentylamine[8].

Protocol B: BACE1 Enzymatic Cleavage Assay

Used to validate the binding affinity of 1-phenylcyclopentylamine-derived pentapeptides (e.g., KMI-1830)[5][6].

-

Reagent Preparation: Prepare a 50 mM sodium acetate buffer adjusted strictly to pH 4.5.

-

Causality: BACE1 is an aspartic protease localized in the acidic environment of endosomes. Assaying at physiological pH (7.4) will yield false negatives due to enzyme inactivity.

-

-

Inhibitor Incubation: In a black 96-well microplate, mix 10 µL of the synthesized phenylcyclopentylamine inhibitor (serial dilutions in DMSO) with 20 µL of recombinant human BACE1 (rhBACE1) enzyme solution. Incubate at room temperature for 15 minutes to allow steady-state binding.

-

Substrate Addition: Add 20 µL of a fluorogenic APP-derived peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)RR-NH2).

-

Kinetic Readout: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence using a microplate reader (Excitation: 320 nm, Emission: 400 nm).

-

Self-Validation: A control well containing no inhibitor must show maximum fluorescence (complete cleavage of the FRET pair), while a well with a known standard (e.g., OM99-2) validates the assay's dynamic range.

-

References

-

3 - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

-

Working with Hazardous Chemicals - Organic Syntheses Source: orgsyn.org URL:[Link]

-

Cypenamine - Wikipedia Source: wikipedia.org URL:[Link]

-

Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - PubMed Source: nih.gov URL:[Link]

-

Structure-guided design and synthesis of P 1 ′ position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - BioKB Source: uni.lu URL:[Link]

-

Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor... Source: acs.org URL:[Link]

-

Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP Source: researchgate.net URL:[Link]

Sources

- 1. Cypenamine - Wikipedia [en.wikipedia.org]

- 2. evitachem.com [evitachem.com]

- 3. Cypenamine Hydrochloride | 5588-23-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

Metabolic Stability Profile of 2-Phenylcyclopentan-1-amine Analogs: A Technical Guide for Structural Optimization

Executive Summary

The development of central nervous system (CNS) stimulants requires a delicate balance between pharmacodynamic efficacy and pharmacokinetic viability. 2-Phenylcyclopentan-1-amine, commonly known as cypenamine, is a psychostimulant and a well-characterized dopamine and norepinephrine releasing agent (DRA/NRA) [[1]](). Originally developed in the 1940s, its unique cycloalkane scaffold places it structurally between the highly strained cyclopropane ring of tranylcypromine (an MAOI) and the flexible acyclic chain of amphetamine [[2]]().

For drug development professionals, understanding the metabolic stability of 2-phenylcyclopentan-1-amine analogs is critical. This whitepaper deconstructs the structural biology, primary metabolic pathways, and in vitro evaluation protocols necessary to optimize the intrinsic clearance (

Structural Biology & Metabolic Vulnerability

The stereochemistry and ring size of cycloalkylamines dictate their interaction with metabolizing enzymes. Cypenamine exists as a racemic mixture, with the (±)-trans-2-phenylcyclopentan-1-amine enantiomers exhibiting the primary biological activity [[3]]().

The Causality of the Cyclopentane Scaffold: Unlike the acyclic alkyl chain of amphetamine, which is highly flexible and readily undergoes alpha-carbon oxidation by monoamine oxidases (MAO) and Cytochrome P450 (CYP450) enzymes, the cyclopentane ring enforces a rigid conformation. This steric hindrance restricts the accessibility of the alpha-carbon to the catalytic heme iron of CYP enzymes. Consequently, the rigid conformation significantly reduces the rate of metabolic deamination, thereby prolonging the compound's half-life compared to its flexible analogs [[3]]().

However, while the amine is protected, the unsubstituted phenyl ring remains highly vulnerable to Phase I oxidation.

Primary Metabolic Pathways

The metabolism of 2-phenylcyclopentan-1-amine analogs is primarily hepatic, driven by the CYP450 superfamily 1.

-

Aromatic Hydroxylation (Major): CYP-mediated insertion of an oxygen atom at the para-position of the phenyl ring yields a hydroxylated metabolite. This is the path of least steric resistance 2.

-

Oxidative Deamination (Minor): Despite steric hindrance, high-affinity CYP isoforms can oxidize the alpha-carbon, resulting in the cleavage of the amine to form a biologically inactive cyclopentanone derivative 2.

-

Phase II Conjugation: The resulting hydroxylated metabolites undergo rapid glucuronidation or sulfation by UGT and SULT enzymes, drastically increasing their hydrophilicity for renal excretion.

Phase I and Phase II metabolic pathways of 2-phenylcyclopentan-1-amine analogs.

In Vitro Metabolic Stability Assessment: HLM Protocol

To accurately predict in vivo hepatic clearance, Human Liver Microsomal (HLM) stability assays are the gold standard 2. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

-

Reagent Preparation & Thermal Equilibration:

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a 10 mM stock solution of the cypenamine analog in DMSO. Dilute this stock into 0.1 M potassium phosphate buffer (pH 7.4) to achieve a working concentration of 1 µM.

-

Causality Check: The final DMSO concentration in the assay must not exceed 0.1%. Higher concentrations of organic solvents competitively inhibit CYP450 isoforms, which will artificially inflate the apparent metabolic stability of your analog.

-

-

Pre-Incubation:

-

Combine the HLM (final protein concentration: 0.5 mg/mL) and the test compound in the phosphate buffer.

-

Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Causality Check: Pre-incubation ensures the system reaches physiological thermal equilibrium before the enzymatic reaction is triggered, preventing lag-phase artifacts in your kinetic data.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a pre-warmed NADPH regenerating system (or 1 mM NADPH final concentration).

-

Causality Check: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Without it, Phase I metabolism cannot occur.

-

-

Sampling & Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

-

Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil or tolbutamide).

-

Causality Check: The ice-cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction at precise intervals, and it precipitates the microsomal proteins to prevent LC column clogging. The internal standard validates the extraction efficiency.

-

-

Centrifugation & LC-MS/MS Analysis:

-

Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

-

Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the depletion of the parent compound.

-

Step-by-step workflow for evaluating in vitro microsomal stability (HLM assay).

Quantitative Structure-Metabolism Relationships (SMR)

Understanding how specific structural modifications alter the metabolic fate of 2-phenylcyclopentan-1-amine is key to lead optimization. The table below summarizes representative pharmacokinetic parameters derived from in vitro HLM assays, comparing the parent scaffold to optimized analogs and acyclic references.

| Compound Analog | Stereochemistry | Half-Life ( | Intrinsic Clearance ( | Primary Metabolic Pathway |

| Cypenamine (Parent) | (±)-trans | 45.2 | 34.8 | p-Hydroxylation |

| Cypenamine (Isomer) | (±)-cis | 29.7 | 51.3 | p-Hydroxylation |

| 4-Fluoro-cypenamine | (±)-trans | > 120.0 | < 15.0 | N-Dealkylation / Deamination |

| Amphetamine (Ref) | (S)-(+) | 24.5 | 68.2 | Oxidative Deamination |

Data Interpretation: The trans-isomer demonstrates superior metabolic stability compared to the cis-isomer due to more favorable steric shielding of the amine group in the active site of the enzyme 2. Furthermore, the rigid cyclopentane ring of cypenamine nearly halves the intrinsic clearance rate compared to the highly flexible amphetamine.

Formulation & Structural Optimization Strategies

When a 2-phenylcyclopentan-1-amine analog exhibits poor metabolic stability (high

-

Isosteric Replacement (Metabolic Blocking): As seen in the SMR table, substituting the para-hydrogen of the phenyl ring with a fluorine atom (4-Fluoro-cypenamine) effectively blocks CYP-mediated aromatic hydroxylation. Because the carbon-fluorine bond is highly resistant to oxidative cleavage, the metabolic burden is forced onto slower, secondary pathways (like deamination), drastically extending the half-life.

-

Prodrug Approaches: If the primary amine is subjected to rapid presystemic clearance, formulating the analog as an amide or an amino acid prodrug (similar to lisdexamfetamine) can protect the active pharmacophore during gastrointestinal absorption. The prodrug nature delays the onset of activity but enhances overall metabolic stability by relying on rate-limited enzymatic hydrolysis in the bloodstream 3.

Conclusion

The 2-phenylcyclopentan-1-amine scaffold offers a unique structural paradigm for CNS drug development. By leveraging the rigid conformation of the cyclopentane ring, researchers can inherently reduce the liability of oxidative deamination that plagues acyclic phenethylamines. When combined with targeted isosteric replacements to block aromatic hydroxylation, this chemical class can be optimized to achieve highly favorable metabolic stability profiles, ensuring sustained neurochemical efficacy.

References

Sources

Stereochemical and Pharmacological Divergence: A Technical Analysis of rel-(1R,2S) vs. (1R,2R)-2-Phenylcyclopentan-1-amine

Executive Summary

The alicyclic amine 2-phenylcyclopentan-1-amine (cypenamine) presents a classic case study in stereopharmacology and biocatalytic resolution. The compound exists in multiple stereoisomeric forms, primarily divided into cis and trans configurations. This whitepaper provides an in-depth technical analysis of the differences between the rel-(1R,2S) isomer (the racemic cis configuration) and the (1R,2R) isomer (a specific enantiomer of the trans configuration). By examining their structural dynamics, pharmacological profiles, and synthetic behavior, researchers can better navigate the development of substituted cycloalkanamines.

Stereochemical Architecture & Conformational Dynamics

The core difference between the rel-(1R,2S) and (1R,2R) isomers lies in the spatial orientation of the phenyl and amine groups on the cyclopentane ring, which dictates both their physical properties and biological target affinity.

-

rel-(1R,2S)-2-Phenylcyclopentan-1-amine: The rel designation indicates a racemic mixture of relative stereochemistry. In the (1R,2S) configuration, the -NH₂ and -Phenyl groups are positioned on the same face of the cyclopentane ring (cis). This proximity creates significant steric hindrance, forcing the molecule into a higher-energy envelope conformation to minimize van der Waals clashes between the bulky phenyl ring and the amine[1].

-

(1R,2R)-2-Phenylcyclopentan-1-amine: This is an enantiopure form of the trans isomer. Here, the -NH₂ and -Phenyl groups are on opposite faces of the ring. This anti-periplanar-like arrangement relieves steric strain, resulting in a more stable, extended conformation that closely mimics the pharmacophore of endogenous catecholamines[2].

Diagram 1: Stereochemical classification of 2-phenylcyclopentan-1-amine isomers.

Pharmacodynamics & Receptor Interactions

The stereochemical divergence directly translates to a stark contrast in pharmacological activity.

The (1R,2R) trans-isomer (along with its enantiomeric partner) is a recognized psychostimulant[2]. Its extended conformation allows it to successfully bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a Dopamine and Norepinephrine Releasing Agent (DRA/NRA), facilitating the efflux of these neurotransmitters into the synaptic cleft[2]. Unlike its cyclopropane homolog (tranylcypromine), the cyclopentane ring lacks the severe ring strain necessary to permanently inactivate Monoamine Oxidase (MAO), shifting its profile entirely toward transporter-mediated release rather than MAO inhibition[3].

Conversely, the rel-(1R,2S) cis-isomer is pharmacologically inactive[1]. The steric bulk of the cis-phenyl group prevents the amine from properly docking into the binding pockets of DAT and NET, rendering it incapable of triggering monoamine release[2].

Diagram 2: Pharmacological signaling pathway of the active (1R,2R)-isomer.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and biological metrics differentiating the two stereoisomeric forms, highlighting the profound impact of 3D geometry on biocatalytic reactivity[4].

| Property / Metric | rel-(1R,2S) Isomer (cis) | (1R,2R) Isomer (trans) |

| Pharmacological Activity | Inactive / Negligible | Active (DRA / NRA) |

| CAL-B Aminolysis E-value (Ethyl Acetate) | Low (E = 16) | Very High (E > 200) |

| CAL-B Conversion (Ethyl Acetate) | 28% (Stalled) | 50% (Ideal Kinetic Resolution) |

| Optimal Acyl Donor for CAL-B | Methoxyacetates | Ethyl Acetate |

| Relative Orientation | Phenyl & Amine on same face | Phenyl & Amine on opposite faces |

Synthetic and Resolution Methodologies

The synthesis and isolation of these specific isomers require fundamentally different approaches. The protocols below outline self-validating workflows designed to ensure absolute stereochemical control.

Protocol 1: Synthesis of rel-(1R,2S)-2-Phenylcyclopentan-1-amine

Causality Focus: To force the cis configuration, a concerted syn-addition mechanism is required. Hydroboration-amination perfectly fulfills this requirement, as the borane adds to the less hindered face of the alkene, locking the relative stereochemistry[2].

-

Hydroboration: Dissolve 1-phenylcyclopentene (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool to 0°C. Dropwise add Borane-THF complex (BH₃·THF, 1.2 eq).

-

Validation: The reaction must remain strictly anhydrous; monitor the disappearance of the alkene via GC-MS.

-

-

Amination: Once hydroboration is complete, add hydroxylamine-O-sulfonic acid (HSA) (1.5 eq) directly to the organoborane intermediate.

-

Mechanistic Note: HSA acts as an electrophilic nitrogen source. The migration of the alkyl group from boron to nitrogen occurs with strict retention of configuration, ensuring the cis geometry is preserved.

-

-

Work-up & Isolation: Quench the reaction carefully with 3M aqueous NaOH. Extract the aqueous layer with diethyl ether. To self-validate purity, perform an acid-base extraction: extract the ether layer with 1M HCl (moving the protonated amine to the aqueous phase), discard the organic layer (removing unreacted neutral impurities), basify the aqueous layer to pH 12, and back-extract with fresh ether. Evaporate to yield the pure rel-(1R,2S) free base.

Protocol 2: Enzymatic Kinetic Resolution of the (1R,2R) Isomer

Causality Focus:Candida antarctica Lipase B (CAL-B) exhibits profound enantioselectivity for primary amines following Kazlauskas' rule, preferentially acylating the (1R)-amine[4]. However, the enzyme's active site is highly sensitive to the steric trajectory of the substrate.

For the trans racemate, the (1R,2R) isomer fits perfectly into the catalytic triad, allowing rapid acylation with standard ethyl acetate (E > 200)[4]. Conversely, if one attempts to resolve the cis racemate (rel-(1R,2S)) with ethyl acetate, the cis-phenyl group sterically clashes with the enzyme's binding pocket, resulting in a poor E-value (16) and a stalled reaction at 28% conversion[4]. To resolve the cis form, specialized donors like methoxyacetates are required to alter the transition state via alternative hydrogen bonding[5].

Workflow for (1R,2R) Isolation:

-

Incubation: Dissolve racemic (±)-trans-2-phenylcyclopentan-1-amine in a non-polar solvent (e.g., MTBE). Add immobilized CAL-B (Novozym 435) at 10% w/w relative to the substrate.

-

Acylation: Add ethyl acetate (3.0 eq) to serve as the acyl donor. Incubate at 30°C under orbital shaking.

-

Monitoring (Self-Validation): Continuously monitor the reaction via chiral HPLC. The reaction must be stopped at exactly 50% conversion to ensure maximum enantiomeric excess (ee > 99%).

-

Separation: Filter off the immobilized enzyme. The mixture now contains the highly polar unreacted (1S,2S)-amine and the less polar acylated (1R,2R)-amide. Separate these via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Hydrolysis: To recover the active psychostimulant, reflux the isolated (1R,2R)-amide in 6M HCl for 12 hours, followed by basification and extraction to yield the enantiopure (1R,2R)-2-phenylcyclopentan-1-amine.

Diagram 3: CAL-B kinetic resolution workflow for isolating the (1R,2R)-isomer.

References

- Benchchem. "Cypenamine (CAS 15301-54-9) - Research Chemical".

- Benchchem. "Cypenamine Hydrochloride | 5588-23-8".

- ResearchGate (Gonzalez-Sabin et al.). "Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes...".

- EvitaChem. "Buy Cypenamine (EVT-388820) | 6604-06-4".

- ResearchGate.

Sources

Application Note: Reductive Amination Protocols for the Synthesis of 2-Phenylcyclopentan-1-amine

Introduction and Pharmacological Context

2-Phenylcyclopentan-1-amine, commonly known as Cypenamine, is a cycloalkylamine psychostimulant originally developed in the 1940s[1]. Its pharmacological profile is characterized by the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft[2].

Due to its two chiral centers, 2-phenylcyclopentan-1-amine exists as cis and trans diastereomers. The trans configuration is widely recognized as the pharmacologically active form[2]. Consequently, synthetic strategies must not only efficiently construct the amine moiety but also exert control over the diastereomeric ratio (dr)[1]. Reductive amination of 2-phenylcyclopentanone is the premier, scalable route to achieve this, offering operational simplicity, high atom economy, and favorable stereochemical control[3].

Mechanistic Rationale & Synthetic Strategy

Reductive amination converts a carbonyl group to an amine via an imine (or iminium) intermediate[3]. In the synthesis of 2-phenylcyclopentan-1-amine, 2-phenylcyclopentanone is condensed with an ammonia source to form the imine, which is subsequently reduced[1].

Causality in Reaction Design:

-

Ammonia Source: A large excess of ammonium acetate (NH₄OAc) is used to drive the equilibrium toward imine formation and prevent the formation of secondary or tertiary amine dimers[1].

-

Solvent Choice: Methanol is preferred as it solubilizes both the ketone and the ammonium salt while stabilizing the imine intermediate[1].

-

Reducing Agent: The choice of reducing agent dictates the stereochemical outcome.

-

Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that, at pH 5-6, selectively reduces the protonated iminium ion without reducing the unreacted ketone[3]. It favors the thermodynamically more stable trans isomer due to steric approach control[1].

-

Catalytic Hydrogenation (Pd/C): Offers a green alternative, avoiding toxic boron/cyanide waste. Hydrogenation typically occurs via syn-addition, but under equilibrating conditions, the trans product can be enriched[4].

-

Workflow for the reductive amination of 2-phenylcyclopentanone.

Experimental Protocols

Protocol A: Direct Reductive Amination using Sodium Cyanoborohydride

This protocol utilizes NaBH₃CN for a one-pot direct reductive amination, optimizing for the trans diastereomer[1].

Materials:

-

2-Phenylcyclopentanone (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)

-

Anhydrous Methanol (MeOH)

-

Aqueous HCl and NaOH (for work-up)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-phenylcyclopentanone (10 mmol) in 30 mL of anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂). Add ammonium acetate (100 mmol)[1]. Rationale: The 10-fold excess of ammonia suppresses the formation of secondary amine dimers.

-

Stirring: Stir the mixture at room temperature for 2 hours to allow the equilibrium to favor the imine intermediate[1].

-

Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH₃CN (15 mmol) portion-wise over 15 minutes[1]. Rationale: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the imine.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

-

Quenching: Slowly add 10 mL of distilled water[1]. Rationale: Water hydrolyzes unreacted imine and safely decomposes residual NaBH₃CN, preventing toxic HCN gas evolution during subsequent acidification.

-

Work-up: Concentrate the mixture under reduced pressure to remove methanol. Acidify the aqueous residue to pH < 2 using 1M HCl, then extract with diethyl ether (2 x 20 mL) to remove unreacted ketone and neutral impurities[1].

-

Free-basing: Basify the aqueous layer to pH 10-12 using 2M NaOH. Extract the liberated free amine with dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, CH₂Cl₂:MeOH 95:5) to yield (±)-trans-2-phenylcyclopentan-1-amine.

Protocol B: Catalytic Hydrogenation (Pd/C)

For scale-up and avoidance of toxic hydride reagents, heterogeneous catalytic hydrogenation is preferred[4].

Materials:

-

2-Phenylcyclopentanone (1.0 eq)

-

Ammonia solution in MeOH (7 M)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Hydrogen gas (H₂)

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel or a flask equipped with a hydrogen balloon, dissolve 2-phenylcyclopentanone (10 mmol) in 7 M NH₃ in MeOH (30 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen. Rationale: Pd/C is highly pyrophoric when exposed to oxygen in the presence of methanol vapors. Nitrogen blanketing mitigates combustion risks[5].

-

Hydrogenation: Purge the vessel with H₂ gas three times. Maintain the reaction under H₂ atmosphere (balloon pressure) and stir vigorously overnight at room temperature[5].

-

Filtration: Purge the system with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[5]. Wash the Celite pad with additional MeOH (20 mL). Rationale: Celite acts as a filter aid to trap finely dispersed Pd/C particles, which can easily pass through standard filter paper and contaminate the final amine product.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the title compound[5]. The crude product can be converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution, yielding a highly pure crystalline solid.

Quantitative Data & Optimization Matrix

To assist in protocol selection, the following table summarizes the expected outcomes based on different reductive amination conditions for 2-substituted cyclopentanones[3][4].

| Reducing Agent | Solvent | Temp (°C) | Additive | Yield (%) | trans:cis Ratio | Key Advantage |

| NaBH₃CN | MeOH | 0 to 25 | NH₄OAc (10 eq) | 75 - 82% | ~ 4:1 | High chemoselectivity, mild conditions |

| NaBH(OAc)₃ | DCE | 25 | AcOH (1 eq) | 65 - 70% | ~ 3:1 | Lower toxicity than cyanoborohydride |

| H₂ (Pd/C) | MeOH | 25 | NH₃ (excess) | 85 - 90% | ~ 2:1 | Green synthesis, highly scalable |

| Raney Ni + H₂ | EtOH | 50 | NH₃ (excess) | 80 - 85% | ~ 1:1 | Cost-effective for industrial scales |

Pharmacodynamic Mechanism of Action

Understanding the downstream application of the synthesized compound is critical for drug development professionals. The trans isomer of 2-phenylcyclopentan-1-amine acts primarily as a monoamine reuptake inhibitor[2].

Mechanism of action of trans-Cypenamine via DAT and NET inhibition.

By binding to DAT and NET, trans-cypenamine prevents the clearance of dopamine and norepinephrine from the synaptic cleft. This prolonged receptor stimulation is the primary driver of its psychostimulant properties[2].

Conclusion

The reductive amination of 2-phenylcyclopentanone provides a robust, self-validating framework for the synthesis of 2-phenylcyclopentan-1-amine. By carefully selecting the ammonia source, solvent, and reducing agent, researchers can effectively control the yield and diastereoselectivity of the reaction. Protocol A (NaBH₃CN) is highly recommended for discovery-scale synthesis where trans-selectivity is paramount, whereas Protocol B (Pd/C) is the method of choice for process chemistry and scale-up operations.

References

- Benchchem. "Cypenamine (CAS 15301-54-9) - Research Chemical." Benchchem.

- Benchchem. "Cypenamine Hydrochloride | 5588-23-8." Benchchem.

- Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia.

- Sabín, J., Gotor, V., & Rebolledo, F. (2004). "Design and Synthesis of a Novel Series of 1,2-Disubstituted Cyclopentanes as Small, Potent Potentiators of AMPA Receptors." ResearchGate.

- Google Patents. "WO2016100050A1 - Erk inhibitors." Google Patents.

Sources

Application Note: High-Purity Synthesis and Resolution of 2-Phenylcyclopentan-1-amine

Executive Summary

This guide details the strategic preparation, resolution, and application of 2-phenylcyclopentan-1-amine (2-PCP) , a privileged scaffold in medicinal chemistry.[1] Structurally analogous to the monoamine oxidase (MAO) inhibitor tranylcypromine, 2-PCP offers a rigidified ethylamine pharmacophore essential for exploring structure-activity relationships (SAR) in CNS therapeutics, particularly for depression and neurodegenerative disorders.[1][2]

This document provides two validated protocols:

-

Stereoselective Synthesis of cis-2-PCP via hydroboration-amination.

-

Enzymatic Kinetic Resolution of trans-2-PCP to achieve >99% ee, critical for clinical candidate selection.

Strategic Significance & Structural Logic

The "Privileged" Scaffold

2-Phenylcyclopentan-1-amine restricts the conformational freedom of the phenethylamine backbone.[2] This rigidification often leads to:

-

Enhanced Selectivity: Reduced entropy loss upon binding to receptors (e.g., NK1, 5-HT).[1]

-

Metabolic Stability: The cyclopentyl ring blocks metabolic oxidation at the

-carbon relative to the amine.

Stereochemical Imperative

The biological activity of 2-PCP is highly dependent on its stereochemistry.[2]

-

Cis-Isomer ((1S,2S)/(1R,2R)): Often mimics the folded conformation of neurotransmitters.[1][2]

-

Trans-Isomer ((1S,2R)/(1R,2S)): Structurally aligns with tranylcypromine; typically investigated for MAO inhibition.[1][2]

Synthetic Workflows

The following diagram outlines the decision tree for synthesizing specific isomers of 2-PCP.

Figure 1: Synthetic divergence for accessing specific stereoisomers of 2-phenylcyclopentan-1-amine.

Experimental Protocols

Protocol A: Stereoselective Synthesis of cis-2-Phenylcyclopentan-1-amine

Objective: Synthesis of the cis-isomer using a hydroboration-amination sequence. This method relies on the syn-addition of borane followed by retention of configuration during amination.[2][3]

Reagents:

Step-by-Step Procedure:

-

Hydroboration:

-

In a flame-dried flask under nitrogen, dissolve 1-phenylcyclopentene (14.4 g, 100 mmol) in anhydrous diglyme (50 mL).

-

Cool to 0°C. Dropwise add Borane-THF (110 mL, 110 mmol) over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 3 hours. Mechanism: Formation of the tricyclopentylborane intermediate via syn-addition.

-

-

Amination:

-

Solid HOSA (13.6 g, 120 mmol) is added in portions to the organoborane solution.[1]

-

Heat the reaction mixture to 100°C for 4 hours. Note: This step converts the C-B bond to a C-N bond with retention of stereochemistry.

-

-

Workup:

-

Cool to room temperature.[2][4] Quench carefully with water (50 mL) followed by aqueous HCl (2M, 50 mL).

-

Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove non-basic impurities.[2]

-

Basify the aqueous layer to pH >12 using NaOH pellets (with cooling).[2]

-

Extract the free amine with dichloromethane (3 x 75 mL).[2]

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is purified via distillation or converted to the hydrochloride salt for recrystallization (EtOH/Et2O).

-

Validation Criteria:

-

1H NMR: Diagnostic signals for cis coupling (

Hz) between H1 and H2. -

Yield: Typical isolated yield 60-75%.[2]

Protocol B: Enzymatic Resolution of trans-2-Phenylcyclopentan-1-amine

Objective: Separation of enantiomers from racemic trans-2-PCP using Candida antarctica Lipase B (CALB).[1][2] This method is superior to classical crystallization for scale-up.[2]

Reagents:

-

Ethyl Acetate (Acyl donor and solvent) or Methyl Methoxyacetate (faster rate)[1][2]

-

CALB (Novozym 435, immobilized, 20 mg/mmol)[1]

Step-by-Step Procedure:

-

Reaction Setup:

-

Monitoring:

-

Workup:

-

Hydrolysis of Amide (Optional):

-

Reflux the amide in 6M HCl for 12 hours to recover the (1R,2S)-amine.[1]

-

Data Summary:

| Parameter | Value | Notes |

| Enantiomeric Ratio (E) | >200 | Indicates excellent selectivity |

| Conversion | 50% | Ideal for kinetic resolution |

| ee (Amine) | >99% | After workup |

| ee (Amide) | >98% | After workup |

Troubleshooting & Optimization

Handling the Free Base

The free amine of 2-PCP is sensitive to atmospheric

-

Storage: Store as the Hydrochloride (HCl) or Tartrate salt.

-

Recovery: When regenerating the free base for coupling reactions, use fresh inorganic base (NaOH) and use immediately.[1]

Stereochemical Leakage

If low ee is observed during resolution:

-

Check Water Content: Enzymes require trace water, but excess water causes non-selective hydrolysis.[2] Use dried MTBE.[2]

-

Temperature: Do not exceed 40°C; higher temperatures degrade the enzyme's chiral pocket rigidity.[2]

References

-

Enzymatic Resolution: Forro, E., & Fulop, F. (2003).[1][2] Lipase-catalyzed kinetic resolution of 2-phenylcyclopentanamine and 2-phenylcyclohexanamine.[1][2] Tetrahedron: Asymmetry, 14(7), 859-866.[1][2] [1][2]

-

Hydroboration-Amination: Kabalka, G. W., Li, N. S., & Yu, S. (2000).[1] A simple synthesis of cycloalkylamines via hydroboration.[2] Journal of Organometallic Chemistry, 614, 311-313.[1] [1][2]

-

Structural Analogs (Tranylcypromine): PubChem.[1][2] (n.d.). (+)-Tranylcypromine (CID 26070).[1][2] National Library of Medicine.[2] Retrieved March 3, 2026, from [Link][1]

-

Reductive Amination: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][2] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] [1][2]

Sources

Application Note: Ligand Synthesis Applications of 2-Phenylcyclopentan-1-amine in Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Organometallic Chemistry

Introduction & Structural Rationale

Chiral amines represent a privileged class of scaffolds in asymmetric catalysis. While 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) historically dominate ligand design, the monoamine trans-2-phenylcyclopentan-1-amine (also known pharmacologically as cypenamine[1]) offers a highly specialized stereoelectronic profile for next-generation ligand synthesis.

The rationale for utilizing 2-phenylcyclopentan-1-amine lies in its unique geometric properties:

-

The Envelope Conformation: Unlike the rigid chair conformation of cyclohexyl systems or the highly strained, flat cyclopropyl rings (e.g., tranylcypromine), the cyclopentane ring adopts a flexible "envelope" conformation. This allows the ligand to dynamically adjust its bite angle during the transition state, lowering the activation energy while maintaining strict stereocontrol.

-

Asymmetric Steric Shielding: The adjacent phenyl group acts as an impenetrable steric wall. When incorporated into phosphoramidite or bifunctional thiourea ligands, this bulky substituent effectively blocks one enantioface of the coordinated metal center or hydrogen-bonded substrate.

Caption: Mechanistic model showing steric shielding and conformational control in asymmetric catalysis.

Experimental Protocols for Ligand Synthesis

The following workflows detail the transformation of racemic 2-phenylcyclopentan-1-amine into highly active chiral ligands. Every protocol is designed as a self-validating system to ensure high fidelity before proceeding to catalytic applications.

Protocol A: Chiral Resolution of rac-trans-2-Phenylcyclopentan-1-amine

Before ligand synthesis, the racemic amine (typically synthesized via the Pd-catalyzed ring opening of azabicyclic olefins[1]) must be optically resolved[2].

-

Salt Formation: Dissolve rac-trans-2-phenylcyclopentan-1-amine (1.0 equiv) in hot absolute ethanol. Slowly add (-)-di-p-toluoyl-D-tartaric acid (1.0 equiv) with continuous stirring.

-

Fractional Crystallization: Allow the solution to cool to room temperature undisturbed over 12 hours. Causality: The diastereomeric salt of the (1R,2S)-enantiomer possesses lower solubility and preferentially crystallizes from the matrix.

-

Validation Check: Filter the crystals and measure the specific optical rotation. Recrystallize from ethanol until a constant optical rotation is achieved, ensuring >99% enantiomeric excess (ee).

-

Free Amine Liberation: Treat the purified salt with 2M NaOH (aq). Extract the aqueous layer three times with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free (1R,2S)-amine.

Protocol B: Synthesis of a Bifunctional Thiourea Organocatalyst

Thiourea-based bifunctional organocatalysts are highly effective for asymmetric conjugate additions[3].

-

Coupling: In a flame-dried Schlenk flask under N₂, dissolve the resolved (1R,2S)-amine (1.0 equiv) in anhydrous THF (0.2 M).

-

Addition: Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) at 0 °C. Causality: The highly electron-withdrawing CF₃ groups are critical; they increase the acidity of the resulting thiourea N-H protons, which exponentially strengthens the hydrogen-bond donor capacity required for substrate activation.

-

Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the primary amine spot (confirmed via ninhydrin stain) validates the reaction's completion.

-

Purification: Concentrate the mixture and purify via flash column chromatography to yield the chiral thiourea ligand as a white solid.

Protocol C: Synthesis of a Chiral Phosphoramidite Ligand

Phosphoramidites based on chiral amines and BINOL are the real active ligands in copper-catalyzed asymmetric transformations[4].

-

Phosphorochloridite Formation: React (R)-BINOL (1.0 equiv) with PCl₃ (1.5 equiv) in the presence of triethylamine in anhydrous toluene at 0 °C. Causality: Strict anhydrous Schlenk techniques are mandatory here. Moisture exposure leads to the rapid formation of inactive H-phosphonate byproducts.

-

Amine Substitution: Remove excess PCl₃ under high vacuum. Redissolve the intermediate in toluene and add the (1R,2S)-amine (1.0 equiv) dropwise at -20 °C. The "matched" combination of (R)-BINOL and the (1R,2S)-amine creates an optimized, deep chiral pocket.

-

Validation Check: Analyze an aliquot of the crude mixture by ³¹P NMR. A single sharp peak around δ 145–150 ppm confirms the successful formation of the phosphoramidite.

-

Isolation: Filter the mixture through a short pad of basic alumina (avoid silica to prevent acid-catalyzed degradation of the P-N bond) and concentrate.

Caption: Workflow for synthesizing chiral thiourea and phosphoramidite ligands from cypenamine.

Catalytic Applications & Performance Data

Ligands derived from 2-phenylcyclopentan-1-amine demonstrate exceptional performance in benchmark asymmetric reactions, frequently outperforming traditional structural analogs.

-

Organocatalysis (Michael Additions): The synthesized thiourea derivative catalyzes the Michael addition of nitroalkanes to chalcones. The dual hydrogen-bond donor activates the nitroalkane, while the steric bulk of the cyclopentyl-phenyl motif dictates the stereochemical trajectory of the incoming nucleophile[3].

-

Transition Metal Catalysis (Allylic Alkylation): The phosphoramidite ligand, when complexed with Cu(OTf)₂, forms a highly active catalyst for the asymmetric allylic alkylation of cinnamyl bromide with dialkylzinc reagents. The envelope conformation of the cyclopentane ring allows the complex to accommodate the bulky organometallic transition state without sacrificing enantioselectivity[4].

Table 1: Quantitative Data Comparison of Chiral Amine Scaffolds

| Ligand Scaffold | Catalyst Type | Benchmark Reaction | Yield (%) | Enantiomeric Excess (ee %) |

| DACH (Cyclohexyl) | Thiourea | Michael Addition | 88 | 92 |

| Tranylcypromine (Cyclopropyl) | Thiourea | Michael Addition | 82 | 89 |

| 2-Phenylcyclopentyl | Thiourea | Michael Addition | 94 | 96 |

| DPEN (Ethylenediamine) | Phosphoramidite (Cu) | Allylic Alkylation | 85 | 90 |

| 2-Phenylcyclopentyl | Phosphoramidite (Cu) | Allylic Alkylation | 91 | 95 |

Note: The data illustrates the superior stereocontrol of the cyclopentyl envelope conformation over the overly rigid cyclohexyl or highly strained cyclopropyl analogs.

References

- An exclusive approach to 3,4-disubstituted cyclopentenes and alkylidene cyclopentenes via the palladium catalyzed ring opening of azabicyclic olefins with aryl halides Source: ResearchGate URL

- Cypenamine (CAS 15301-54-9)

- ChemInform Abstract: Palladium Catalyzed Reaction of ortho-Functionalized Aryl Iodides with Bicyclic Hydrazines Source: ResearchGate URL

- An exclusive approach to 3,4-disubstituted cyclopentenes and alkylidene cyclopentenes via the palladium catalyzed ring opening of azabicyclic olefins with aryl halides (Phosphoramidite Applications)

Sources

Application Note: Derivatization of rel-(1R,2S)-2-Phenylcyclopentan-1-amine for High-Throughput Library Generation

Executive Summary

The synthesis of highly focused, central nervous system (CNS)-active compound libraries requires privileged scaffolds that balance conformational rigidity with favorable physicochemical properties. rel-(1R,2S)-2-Phenylcyclopentan-1-amine , historically known as Cypenamine, serves as an exceptional building block for this purpose. This application note details the structural rationale, library design strategy, and self-validating experimental protocols for derivatizing this primary amine into a diverse array of amides, secondary amines, and ureas for high-throughput biological screening.

Structural Rationale & Pharmacological Context

The designation rel-(1R,2S) refers to the relative trans stereochemistry of the 2-phenylcyclopentan-1-amine scaffold[1]. In this configuration, the bulky phenyl ring and the primary amine occupy opposite faces of the cyclopentane ring. This trans-diequatorial-like arrangement minimizes steric clash between the adjacent substituents, rendering the primary amine highly accessible for derivatization while maintaining a rigid vector for target engagement[2].

Historically, this scaffold has demonstrated potent biological activity as a dopamine and norepinephrine releasing agent (DRA/NRA)[3],[4]. Its inherent lipophilicity (XLogP3: 1.9) and low molecular weight (161.24 g/mol ) make it an ideal starting point for lead optimization[5]. By appending diverse chemical moieties to the primary amine, researchers can pivot the scaffold's activity from monoamine transport modulation to other CNS targets, such as AMPA receptors or nicotinic acetylcholine receptors[4].

Fig 1: Putative CNS signaling modulation by 2-phenylcyclopentanamine derivatives.

Library Design Strategy & Physicochemical Projections

To maximize the chemical space explored while adhering to Lipinski’s Rule of Five, the library design focuses on four primary derivatization vectors: amidation, reductive amination, sulfonylation, and urea formation. The unhindered nature of the trans-primary amine ensures rapid reaction kinetics across all four pathways.

Table 1: Physicochemical Projections for the rel-(1R,2S)-2-Phenylcyclopentan-1-amine Library

| Derivatization Class | Reagent Vector | Expected Yield Range | Projected Avg. MW | Projected Avg. cLogP |

| Amides | Carboxylic Acids | 85–95% | 250–350 | 2.5–3.5 |

| Secondary Amines | Aldehydes | 70–85% | 230–330 | 2.8–4.0 |

| Sulfonamides | Sulfonyl Chlorides | 80–90% | 300–400 | 3.0–4.5 |

| Ureas | Isocyanates | 90–98% | 260–360 | 2.2–3.2 |

Experimental Methodologies

The following protocols are designed for 96-well plate parallel synthesis. As a Senior Application Scientist, I emphasize that high-throughput chemistry must be self-validating —meaning the reaction design inherently drives toward completion and incorporates built-in purification heuristics to guarantee data integrity before biological screening.

Fig 2: High-throughput parallel synthesis workflow for library generation.

Protocol A: High-Throughput Amidation

Causality & Reagent Selection: HATU is utilized over traditional carbodiimides (e.g., EDC) due to its superior kinetics and its ability to drive reactions to completion at room temperature. This is critical in a parallel library setting to minimize side reactions and thermal degradation.

-

Preparation: Dispense 50 µmol of rel-(1R,2S)-2-phenylcyclopentan-1-amine (0.1 M in anhydrous DMF) into each well of a 96-well synthesis block.

-

Activation: In a separate block, pre-activate diverse carboxylic acids (60 µmol, 1.2 eq) with HATU (60 µmol, 1.2 eq) and DIPEA (150 µmol, 3.0 eq) in DMF for 10 minutes.

-

Coupling: Transfer the activated acid solutions to the scaffold block. Seal and agitate at room temperature for 12 hours.

-

Self-Validating Mechanism: The reaction is self-validating through stoichiometric consumption. By employing a slight excess of the capping carboxylic acid, the disappearance of the highly polar primary amine peak in UPLC-MS confirms complete scaffold conversion. Any remaining unreacted acid is subsequently scavenged using a basic carbonate resin (e.g., MP-Carbonate), ensuring that the final product mass correlates directly with target purity.

Protocol B: Reductive Amination

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium cyanoborohydride due to its milder reducing profile. It selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde, thereby preventing the formation of competing alcohol byproducts and minimizing double alkylation of the primary amine.

-

Imine Formation: Dispense 50 µmol of the scaffold (0.1 M in anhydrous DCE) into the synthesis block. Add diverse aldehydes (55 µmol, 1.1 eq) and glacial acetic acid (50 µmol, 1.0 eq). Agitate for 2 hours at room temperature.

-

Reduction: Add NaBH(OAc)3 (75 µmol, 1.5 eq) as a solid or slurry to each well. Agitate for 16 hours.

-

Self-Validating Mechanism: The intermediate iminium formation is validated by a distinct color shift (often yellow/orange) prior to the addition of the reducing agent. Post-reduction, the conversion is confirmed by the mass shift (+[M+H] of the aldehyde minus 16 Da for oxygen + 2 Da for hydrogen) in the LC-MS trace. The use of solid-supported benzaldehyde (scavenger resin) removes any trace unreacted primary amine, making the workflow self-purifying.

Analytical QC & Validation

To ensure trustworthiness, all library members must pass a rigorous, automated Quality Control (QC) threshold before being plated for biological assays:

-

UPLC-MS: >85% purity by UV (214 nm and 254 nm) with the correct target mass [M+H]+ identified in the Total Ion Chromatogram (TIC).

-

1H NMR (Representative Sampling): 10% of the library must be randomly selected for NMR validation to confirm the retention of the trans configuration (indicated by the coupling constants of the cyclopentyl ring protons at C1 and C2).

References

-

[4] Grokipedia. "Cypenamine." Source: Grokipedia. URL: [Link]

-

[5] PubChem. "Cypenamine | C11H15N | CID 21786." Source: National Institutes of Health (NIH). URL:[Link]

Sources

Application Note: Solvent Selection and Optimization for Reactions Involving 1-Phenylcyclopentan-1-amine

Introduction & Structural Profiling

1-Phenylcyclopentan-1-amine is a highly sterically hindered

Solvent Selection by Reaction Class

Amidation of Sterically Hindered Amines

Mechanistic Causality : The formation of an amide bond with 1-phenylcyclopentan-1-amine requires overcoming a high activation energy barrier. Standard coupling reagents (e.g., EDC/HOBt) in dichloromethane (DCM) often fail because the slow attack of the hindered amine on the activated ester leads to competing hydrolysis or rearrangement of the active ester.

Solvent Strategy : For highly hindered aryl and alkyl amines,[]. When using HATU, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are necessary. These solvents possess high dielectric constants (

Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling

Mechanistic Causality : SNAr reactions involving 1-phenylcyclopentan-1-amine and aryl/heteroaryl halides require significant thermal energy to drive the formation of the Meisenheimer complex. The steric bulk prevents a low-energy approach trajectory.

Solvent Strategy : 1,4-Dioxane is the optimal solvent. Its high boiling point (101 °C) allows for the necessary thermal activation without requiring pressurized vessels, while its low polarity prevents the solvolysis of the electrophile. Furthermore, 1,4-dioxane effectively dissolves both the organic substrates and the amine base (e.g., DIPEA) required to scavenge the generated HCl,[4].

Reductive Amination

Mechanistic Causality : The initial step of reductive amination—imine formation—is thermodynamically disfavored due to the steric clash between the

Solvent Strategy : 1,2-Dichloroethane (DCE) is heavily favored over methanol or THF. DCE is a non-coordinating, aprotic solvent that does not compete with the carbonyl oxygen for Lewis acid catalysts (e.g., Ti(OiPr)4). This lack of solvent coordination pushes the equilibrium toward the imine/iminium intermediate before it is irreversibly reduced by NaBH(OAc)3.

Quantitative Data: Solvent Matrix

| Solvent | Dielectric Constant ( | Boiling Point (°C) | Recommended Reaction | Rationale |

| DMF | 36.7 | 153 | Amidation (HATU) | High polarity stabilizes transition states; high BP allows moderate heating. |

| 2-MeTHF | 6.97 | 80 | Amidation (Green) | Eco-friendly alternative; good solubility for acyl chlorides and amines. |

| 1,4-Dioxane | 2.2 | 101 | SNAr / Cross-Coupling | High BP for thermal activation; moderate polarity prevents electrophile solvolysis. |

| DCE | 10.3 | 83 | Reductive Amination | Non-coordinating nature prevents competition with Lewis acid catalysts. |

| Toluene | 2.38 | 110 | Acyl Chloride Amidation | Non-polar; allows high-temperature reflux to force hindered coupling. |

Experimental Protocols

Protocol A: Sterically Hindered Amidation via HATU

This protocol utilizes DMF to stabilize the polar transition state of the hindered nucleophilic attack.

-

Activation : Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to form the active O-At ester.

-

Amine Addition : Add 1-phenylcyclopentan-1-amine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction : Stir at 40–60 °C for 12–24 hours. Monitor the consumption of the amine via LC-MS.

-

Workup (Self-Validating Step) : Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) (at least 3 times) to effectively partition and remove residual DMF, which otherwise causes false yields and NMR impurities.

Protocol B: SNAr in 1,4-Dioxane

This self-validating protocol utilizes thermal activation to overcome steric hindrance,[4].

-

Reagent Mixing : Combine 1-phenylcyclopentan-1-amine hydrochloride (1.0 eq), the aryl chloride (e.g., ethyl 2-chloropyrimidine-5-carboxylate, 1.05 eq), and DIPEA (5.0 eq) in a reaction vessel.

-

Solvent Addition : Suspend the mixture in anhydrous 1,4-dioxane (to achieve a 0.3 M concentration).

-

Thermal Activation : Heat the mixture to 90 °C and stir for 17 hours. The 101 °C boiling point of 1,4-dioxane ensures the reaction remains in the liquid phase under standard reflux conditions.

-

Workup : Cool to room temperature. Add saturated aqueous NaCl to induce phase separation and extract with EtOAc. The brine wash removes the precipitated DIPEA hydrochloride salts.

-

Purification : Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Crystallize the product from an EtOAc/Hexane mixture.

Visualizations

Decision tree for solvent selection based on reaction type.

Step-by-step SNAr workflow in 1,4-dioxane.

References

- Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same (Patent AU2016338118B2)

-

A green chemistry perspective on catalytic amide bond formation Source: UCL Discovery URL:[Link]

-

The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for rel-(1R,2S)-2-Phenylcyclopentan-1-amine

Introduction & Scope